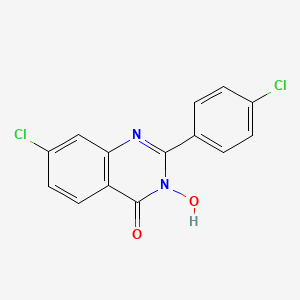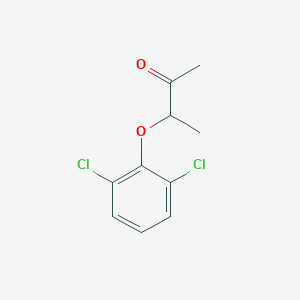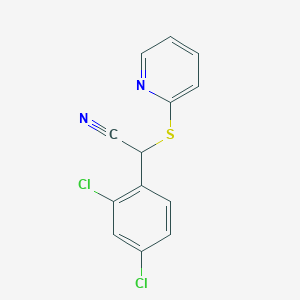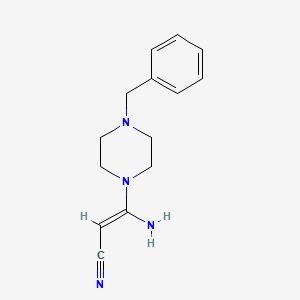![molecular formula C13H11ClN2OS B3037405 (E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine CAS No. 478030-97-6](/img/structure/B3037405.png)
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
描述
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine is a chemical compound with the molecular formula C13H11ClN2OS. This compound is known for its unique structure, which includes a pyridine ring substituted with a 4-chlorophenylsulfanyl group and a methoxyamine group. It is used in various scientific research applications due to its distinctive chemical properties .
作用机制
Target of Action
Based on its structural similarity to oximes and hydrazones , it can be inferred that it may interact with carbonyl compounds such as aldehydes and ketones. These compounds are involved in a wide range of biochemical processes and play crucial roles in various metabolic pathways.
Mode of Action
The compound likely interacts with its targets through a mechanism similar to that of oximes and hydrazones . In these reactions, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group. This results in the formation of a C=N bond, with the release of a water molecule .
Biochemical Pathways
Given its potential to form oximes and hydrazones , it could impact pathways involving carbonyl compounds. For instance, it might interfere with the metabolism of aldehydes and ketones, potentially altering energy production, signal transduction, and other cellular processes.
Pharmacokinetics
Similar compounds, such as oximes, are known to be relatively stable and can be readily prepared . This suggests that the compound could have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Its potential to form oximes and hydrazones suggests that it could alter the structure and function of carbonyl-containing molecules . This could have a range of effects, depending on the specific molecules and pathways involved.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could impact the compound’s reactivity, as the formation of oximes and hydrazones is typically acid-catalyzed . Additionally, the presence of other reactive species could influence the compound’s stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine typically involves the reaction of 2-[(4-chlorophenyl)sulfanyl]pyridine-3-carbaldehyde with methoxyamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .
化学反应分析
Types of Reactions
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine .
科学研究应用
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
相似化合物的比较
Similar Compounds
- (E)-({2-[(4-bromophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
- (E)-({2-[(4-fluorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
- (E)-({2-[(4-methylphenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
Uniqueness
(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .
属性
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-17-16-9-10-3-2-8-15-13(10)18-12-6-4-11(14)5-7-12/h2-9H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTZAGVBOMMFIG-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=CC=C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(N=CC=C1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3037322.png)
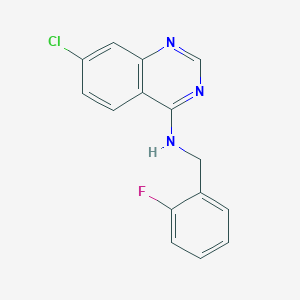
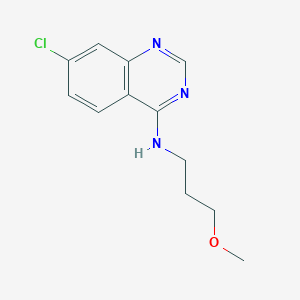
![7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine](/img/structure/B3037328.png)
![4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide](/img/structure/B3037329.png)
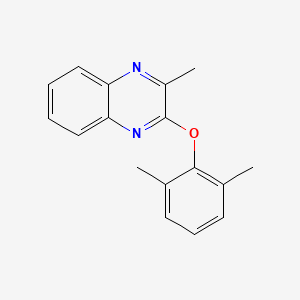
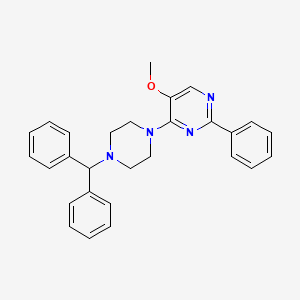
![(3E)-3-benzylidene-4-[(4-chlorophenyl)sulfonylmethoxy]-4H-chromene](/img/structure/B3037334.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone](/img/structure/B3037337.png)
